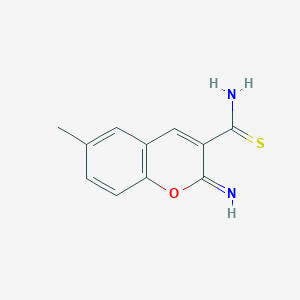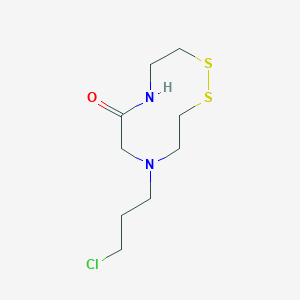![molecular formula C19H30O6 B14190945 acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate CAS No. 844437-78-1](/img/structure/B14190945.png)
acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate is a complex organic compound with a unique structure that includes both acetic acid and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate typically involves the esterification of acetic acid with a suitable alcohol derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and may be carried out under reflux conditions to ensure complete reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts or solvents to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions can vary widely. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of one functional group with another, depending on the reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
2-Hydroxyphenylacetic acid: Known for its role in various biochemical processes.
Uniqueness
What sets this compound apart is its unique structure, which combines the properties of acetic acid with a substituted phenyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
844437-78-1 |
|---|---|
Fórmula molecular |
C19H30O6 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate |
InChI |
InChI=1S/C17H26O4.C2H4O2/c1-3-4-5-6-10-17(21-14(2)18)13-20-12-15-8-7-9-16(19)11-15;1-2(3)4/h7-9,11,17,19H,3-6,10,12-13H2,1-2H3;1H3,(H,3,4)/t17-;/m1./s1 |
Clave InChI |
QVGMWBFEOKQTBP-UNTBIKODSA-N |
SMILES isomérico |
CCCCCC[C@H](COCC1=CC(=CC=C1)O)OC(=O)C.CC(=O)O |
SMILES canónico |
CCCCCCC(COCC1=CC(=CC=C1)O)OC(=O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
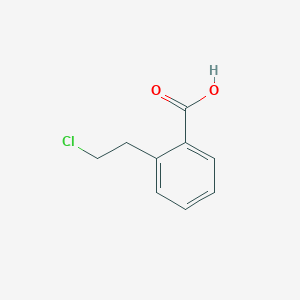
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
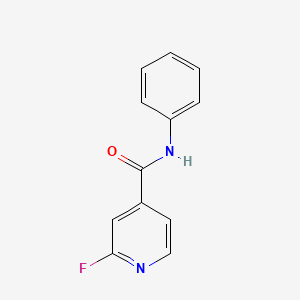
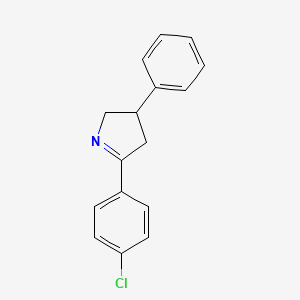
![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
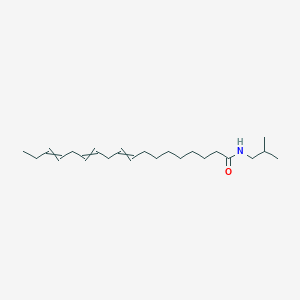
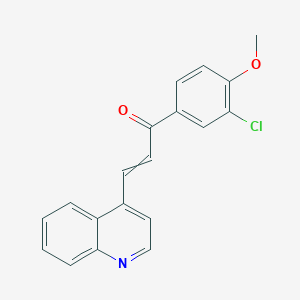

![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
